Cas no 5769-33-5 (4-Bromo-2,6-dimethylbenzaldehyde)

4-Bromo-2,6-dimethylbenzaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 4-Bromo-2,6-dimethylbenzaldehyde
- Benzaldehyde, 4-bromo-2,6-dimethyl-
- 2,6-Dimethyl-4-brom-benzaldehyd
- 2,6-dimethyl-4-bromobenzaldehyde
- Benzaldehyde,4-bromo-2,6-dimethyl
- 4-bromo-2,6-dimethyl-benzaldehyde
- JFRPWJDOGGLZFS-UHFFFAOYSA-N
- 4-bromo-2,6-dimethylbenz-aldehyde
- MB09867
- FCH1403856
- ST2405589
- AB0042812
- AX8218042
- Z0705
- 4-Bromo-2,6-dimethylbenzaldehyde, AldrichCPR
- EN300-177341
- CS-0028756
- A869611
- 5769-33-5
- AKOS016005775
- AS-19875
- DTXSID60452162
- SCHEMBL1661825
- MFCD11227151
- Z1269219160
- SY111392
- F15504
- DB-367407
-
- MDL: MFCD11227151
- Inchi: 1S/C9H9BrO/c1-6-3-8(10)4-7(2)9(6)5-11/h3-5H,1-2H3
- InChI Key: JFRPWJDOGGLZFS-UHFFFAOYSA-N
- SMILES: BrC1C([H])=C(C([H])([H])[H])C(C([H])=O)=C(C([H])([H])[H])C=1[H]
Computed Properties
- Exact Mass: 211.98400
- Monoisotopic Mass: 211.98368g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 135
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 17.1
- XLogP3: 2.8
Experimental Properties
- Color/Form: NA
- Density: 1.422±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 137-139 ºC (12 Torr)
- Flash Point: 88.9±11.3 ºC,
- Solubility: Very slightly soluble (0.11 g/l) (25 º C),
- PSA: 17.07000
- LogP: 2.87840
4-Bromo-2,6-dimethylbenzaldehyde Security Information
- Signal Word:warning
- Hazard Statement: H302
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Inert atmosphere,2-8°C
4-Bromo-2,6-dimethylbenzaldehyde Customs Data
- HS CODE:2913000090
- Customs Data:
China Customs Code:
2913000090Overview:
2913000090 Item2912Other derivatives of the listed products [refer to halogenation,sulfonation,Nitrosative or nitrosative derivatives]. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS: 2913000090 halogenated, sulphonated, nitrated or nitrosated derivatives of products of heading 2912 Educational tariff:17.0% Tax rebate rate:9.0% Regulatory conditions:none Most favored nation tariff:5.5% General tariff:30.0%
4-Bromo-2,6-dimethylbenzaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-177341-2.5g |
4-bromo-2,6-dimethylbenzaldehyde |
5769-33-5 | 95% | 2.5g |
$70.0 | 2023-09-20 | |
Manchester Organics | G55690-1g |
4-Bromo-2,6-dimethyl-benzaldehyde |
5769-33-5 | 1g |
£45.00 | 2023-09-21 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B54430-25g |
4-Bromo-2,6-dimethylbenzaldehyde |
5769-33-5 | 97% | 25g |
¥716.0 | 2024-07-16 | |
eNovation Chemicals LLC | D752386-10g |
2,6-Dimethyl-4-bromobenzaldehyde |
5769-33-5 | 98% | 10g |
$105 | 2024-06-06 | |
abcr | AB481992-1 g |
2,6-Dimethyl-4-bromobenzaldehyde, 95%; . |
5769-33-5 | 95% | 1g |
€113.20 | 2023-04-20 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HW911-250mg |
4-Bromo-2,6-dimethylbenzaldehyde |
5769-33-5 | 97% | 250mg |
¥150.0 | 2023-03-10 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HW911-1g |
4-Bromo-2,6-dimethylbenzaldehyde |
5769-33-5 | 97% | 1g |
¥360.0 | 2023-03-10 | |
Chemenu | CM194160-25g |
4-Bromo-2,6-dimethylbenzaldehyde |
5769-33-5 | 95% | 25g |
$813 | 2022-06-10 | |
abcr | AB481992-250 mg |
2,6-Dimethyl-4-bromobenzaldehyde, 95%; . |
5769-33-5 | 95% | 250MG |
€86.40 | 2023-04-20 | |
abcr | AB481992-25 g |
2,6-Dimethyl-4-bromobenzaldehyde, 95%; . |
5769-33-5 | 95% | 25g |
€779.20 | 2023-04-20 |
4-Bromo-2,6-dimethylbenzaldehyde Related Literature
-
Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516
-
Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738
-
Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635
-
Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909
Additional information on 4-Bromo-2,6-dimethylbenzaldehyde
Introduction to 4-Bromo-2,6-dimethylbenzaldehyde (CAS No. 5769-33-5)
4-Bromo-2,6-dimethylbenzaldehyde, identified by the Chemical Abstracts Service Number (CAS No.) 5769-33-5, is a significant organic compound widely utilized in the field of pharmaceutical research and chemical synthesis. This aromatic aldehyde features a bromine substituent at the fourth position and two methyl groups at the second and sixth positions of the benzene ring, making it a versatile intermediate in organic chemistry. Its unique structural properties contribute to its utility in various synthetic pathways, particularly in the development of fine chemicals and biologically active molecules.
The compound's molecular structure, characterized by a benzaldehyde core with bromine and methyl functional groups, allows for diverse chemical transformations. These include nucleophilic aromatic substitution, electrophilic aromatic substitution, and condensation reactions, which are pivotal in constructing more complex molecular architectures. In recent years, 4-Bromo-2,6-dimethylbenzaldehyde has garnered attention in medicinal chemistry due to its potential role as a precursor in the synthesis of novel therapeutic agents.
One of the most compelling applications of 4-Bromo-2,6-dimethylbenzaldehyde lies in its use as a building block for pharmacophores. Researchers have leveraged its structural framework to develop molecules with antimicrobial, anti-inflammatory, and anticancer properties. For instance, studies have demonstrated its incorporation into heterocyclic systems, which are known to exhibit significant biological activity. The bromine atom at the fourth position enhances reactivity, enabling further functionalization that can tailor the compound's pharmacological profile.
Recent advancements in synthetic methodologies have further highlighted the importance of 4-Bromo-2,6-dimethylbenzaldehyde. Techniques such as cross-coupling reactions and palladium-catalyzed transformations have been employed to introduce additional functional groups into its structure. These modifications have led to the discovery of new derivatives with enhanced binding affinity and improved pharmacokinetic properties. Such developments underscore the compound's value as a synthetic intermediate in drug discovery pipelines.
The pharmaceutical industry has been particularly interested in exploring 4-Bromo-2,6-dimethylbenzaldehyde for its potential in generating small-molecule inhibitors. For example, researchers have investigated its derivatives as kinase inhibitors, which are critical targets in oncology research. The ability to modify the benzaldehyde core while retaining the bromine and methyl substituents provides a flexible platform for designing molecules that can interact with biological targets with high specificity.
In addition to its pharmaceutical applications, 4-Bromo-2,6-dimethylbenzaldehyde finds utility in materials science and agrochemical research. Its aromatic nature makes it a suitable candidate for synthesizing dyes and pigments, while its reactivity allows for the development of novel pesticides with improved efficacy and reduced environmental impact. The compound's versatility underscores its importance across multiple scientific disciplines.
The synthesis of 4-Bromo-2,6-dimethylbenzaldehyde typically involves bromination and methylation reactions on a suitable precursor molecule. Advances in green chemistry have also led to more sustainable methods for producing this compound, emphasizing efficiency and minimal waste generation. Such environmentally conscious approaches align with global efforts to promote sustainable chemical manufacturing practices.
As research continues to uncover new applications for 4-Bromo-2,6-dimethylbenzaldehyde, its significance in chemical synthesis is only expected to grow. Collaborative efforts between academia and industry are likely to drive innovation in utilizing this compound for cutting-edge applications across various sectors. The ongoing exploration of its derivatives promises to yield novel compounds with profound implications for health and technology.
In conclusion,4-Bromo-2,6-dimethylbenzaldehyde (CAS No. 5769-33-5) stands as a cornerstone molecule in modern chemical research. Its unique structural features and reactivity make it an indispensable tool for scientists working on pharmaceuticals, materials science, and agrochemicals. As new synthetic strategies emerge and our understanding of biological systems deepens,4-Bromo-2,6-dimethylbenzaldehyde will continue to play a pivotal role in shaping the future of chemical innovation.
5769-33-5 (4-Bromo-2,6-dimethylbenzaldehyde) Related Products
- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)
- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)
- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)
- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)
- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)
- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)
- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)
- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)
- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)
- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)
